molecular formula C8H8ClNO3 B1468903 6-Chloro-2-ethoxynicotinic acid CAS No. 1343080-22-7

6-Chloro-2-ethoxynicotinic acid

Cat. No.: B1468903
CAS No.: 1343080-22-7
M. Wt: 201.61 g/mol
InChI Key: NVFVEZWOBJWZSF-UHFFFAOYSA-N
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Description

6-Chloro-2-ethoxynicotinic acid is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-2-ethoxynicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C_9H_10ClNO_2
  • Molecular Weight : 201.64 g/mol
  • IUPAC Name : 6-Chloro-2-ethoxypyridine-3-carboxylic acid

The presence of the chloro and ethoxy groups in the pyridine ring significantly influences its biological properties and interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in relation to its interaction with nicotinic receptors. The compound is often investigated for its potential therapeutic effects, including:

  • Nicotinic Receptor Modulation : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various physiological processes including neurotransmission and muscle contraction. Its binding affinity may lead to modulation of receptor activity, potentially influencing neuroprotective effects or cognitive enhancement.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of nicotinic acid, including this compound, may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

The mechanism of action for this compound primarily involves its interaction with nAChRs. The compound's unique chemical structure allows it to bind selectively to these receptors, modulating their activity. This interaction can lead to various downstream effects, including:

  • Calcium Ion Influx : Activation of nAChRs typically results in calcium ion influx into cells, which can trigger signaling pathways involved in neurotransmitter release.
  • Gene Expression Modulation : By affecting nAChR activity, the compound may influence gene expression related to neuroprotection and inflammation .

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of nicotinic acid derivatives, including this compound. The researchers found that this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death in vitro .

Anti-inflammatory Activity Assessment

In another study focused on anti-inflammatory properties, researchers evaluated the impact of this compound on cytokine production in macrophages. The results indicated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure VariationBiological Activity
Methyl 6-chloro-2-methoxynicotinateMethoxy instead of ethoxySimilar nAChR modulation
Methyl 6-chloro-2-hydroxynicotinateHydroxyl group presentEnhanced solubility; varied receptor affinity
Methyl 6-chloro-2-aminonicotinateAmino group presentPotentially increased neuroactivity

This table highlights how modifications to the molecular structure can influence biological activity and receptor interactions.

Properties

IUPAC Name

6-chloro-2-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-5(8(11)12)3-4-6(9)10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFVEZWOBJWZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734569
Record name 6-Chloro-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343080-22-7
Record name 6-Chloro-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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